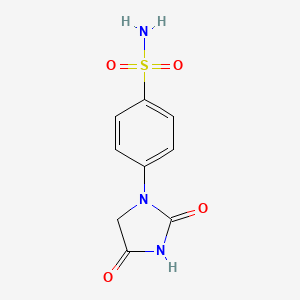
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H9N3O4S It is characterized by the presence of an imidazolidinone ring attached to a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Uniqueness
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential as an enzyme inhibitor and its antimicrobial properties .
Biological Activity
4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, along with a 2,4-dioxoimidazolidin moiety. Its molecular formula is C10H10N2O4S, and it has a molecular weight of approximately 246.26 g/mol. The unique structure allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biomolecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus acting as an antimicrobial agent.
Enzyme Inhibition
Research indicates that the compound may inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including alterations in blood pressure and cardiovascular function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. For instance:
- Study Findings : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to traditional sulfonamides .
Cardiovascular Effects
Research has shown that derivatives of benzenesulfonamide can influence cardiovascular parameters:
- Perfusion Pressure : A study found that compounds similar to this compound decreased perfusion pressure in rat models, indicating potential applications in managing hypertension .
Docking Studies
Molecular docking studies suggest that the compound interacts with calcium channels, potentially acting as a calcium channel blocker. This interaction may contribute to its effects on blood pressure regulation .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
Properties
Molecular Formula |
C9H9N3O4S |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O4S/c10-17(15,16)7-3-1-6(2-4-7)12-5-8(13)11-9(12)14/h1-4H,5H2,(H2,10,15,16)(H,11,13,14) |
InChI Key |
RGDGMJQCBIWDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















